praecansone B
Description
Praecansone B is a β-diketone isolated from the roots of Tephrosia procumbens (Fabaceae), a plant widely distributed in tropical regions and traditionally used for its medicinal properties . Structurally, it features a β-diketone backbone with a unique conformation stabilized by intramolecular hydrogen bonding, as confirmed by ¹H NMR and D₂O exchange studies in CDCl₃ . Initial structural revisions of its isomer, praecansone A (a methyl ether derivative), were resolved using ¹³C and ¹H NMR data, highlighting the importance of spectroscopic validation in natural product chemistry .
Bioactivity studies reveal this compound exhibits antiparasitic activity against Trypanosoma brucei rhodesiense (causative agent of human African trypanosomiasis) and cytotoxicity against protozoan parasites (e.g., Leishmania) and leukemia cells .
Properties
Molecular Formula |
C22H22O5 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(Z)-1-(5,7-dimethoxy-2,2-dimethylchromen-6-yl)-3-hydroxy-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C22H22O5/c1-22(2)11-10-15-18(27-22)13-19(25-3)20(21(15)26-4)17(24)12-16(23)14-8-6-5-7-9-14/h5-13,23H,1-4H3/b16-12- |
InChI Key |
TUJSKSRZFNAELN-VBKFSLOCSA-N |
Isomeric SMILES |
CC1(C=CC2=C(C(=C(C=C2O1)OC)C(=O)/C=C(/C3=CC=CC=C3)\O)OC)C |
Canonical SMILES |
CC1(C=CC2=C(C(=C(C=C2O1)OC)C(=O)C=C(C3=CC=CC=C3)O)OC)C |
Synonyms |
praecansone B |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Praecansone B with Analogues
Key Insights :
- Demethylthis compound shares the β-diketone core with this compound but lacks a methyl group, suggesting methylation status may influence solubility or target binding .
- Obovatin, a co-occurring flavonoid in Tephrosia, lacks β-diketone features but shows broader antimicrobial activity, highlighting divergent structure-activity relationships (SAR) .
Comparison with Functionally Similar Compounds
Table 2: Bioactivity Comparison Against T. brucei rhodesiense
| Compound | IC₅₀ (μM) | Cytotoxicity (Mammalian Cells) | Source |
|---|---|---|---|
| This compound | Modest* | Moderate | |
| Justicidin B | 0.55 | High | |
| Cissampeloflavone | Not reported | Low |
Key Insights :
- Justicidin B, an arylnaphthalide lignan, exhibits submicromolar potency against T.
- Cissampeloflavone , a chalcone-flavone dimer, shows lower cytotoxicity but unquantified efficacy, underscoring the challenge of balancing potency and safety in NTD drug development .
- This compound’s moderate cytotoxicity may stem from mitochondrial membrane depolarization, a mechanism shared with other phytochemicals like eupomatenoid-5 .
Pharmacokinetic and Toxicological Profiles
- Praecansone A exhibits moderate gastrointestinal absorption (SwissADME prediction) and low blood-brain barrier penetration, suggesting this compound may share similar pharmacokinetics .
Q & A
Q. What ethical frameworks apply when investigating this compound’s potential therapeutic uses in preclinical models?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and sample size justification. Disclose conflicts of interest and funding sources. Obtain institutional review board (IRB) approval for human-derived cell lines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
